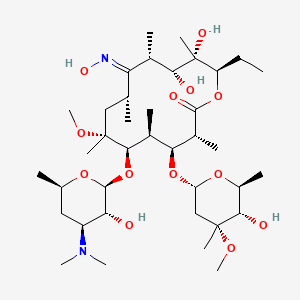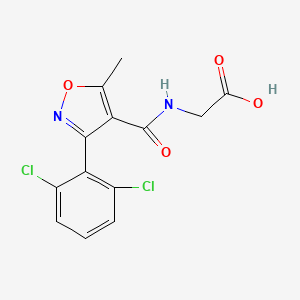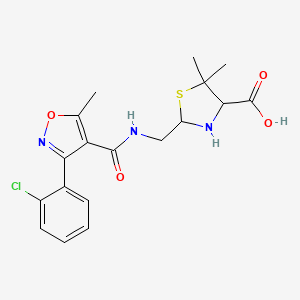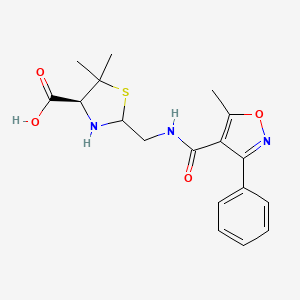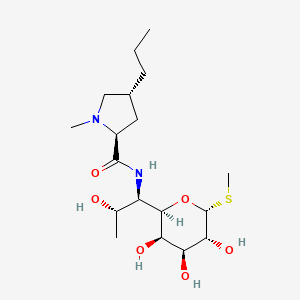
Epilincomycin
Vue d'ensemble
Description
Epilincomycin is an impurity of lincomycin. This compound is an antibiotic used for the treatment of staphylococcal, streptococcal, and Bacteroides fragilis infections.
Applications De Recherche Scientifique
Anti-Angiogenic Activity
Eponemycin, a novel antibiotic, was studied for its anti-angiogenic activity, showing powerful inhibition in chick embryo chorioallantoic membranes. This suggests its potential use as an angiogenesis inhibitor for diseases like tumor development and diabetic retinopathy (Oikawa et al., 1991).
Antiseizure and Antiepileptogenic Potential
A review of antiseizure drugs and agents acting on novel molecular targets, including Eponemycin, discussed their potential as antiepileptogenic treatments, particularly in preclinical models (Kaminski et al., 2014).
Electroporation in Drug Delivery
Research on electroporation (EPN) of cells and its increase in the cytotoxicity of anticancer drugs like Eponemycin indicated a significant potential in drug delivery methods (Orlowski et al., 1988).
Ion Channel Blockage by Lincosamide Antibiotics
Studies on the effects of lincosamide compounds, including Epilincomycin, on ion channels in garter snake nerve-muscle preparations suggested its potential role in affecting neural transmission (Prior et al., 1998).
Neuroprotective Properties of Sodium Valproate (Epilim)
Sodium Valproate's role as a neuroprotectant and potential treatment for neurodegenerative diseases was explored, showing its broader applications beyond its primary use as an anticonvulsant (Nalivaeva et al., 2009).
Fosfomycin's Diverse Applications
Research on fosfomycin explored its effectiveness and safety for treating various bacterial infections, highlighting its potential beyond traditional use in urinary tract and gastrointestinal infections (Falagas et al., 2008).
Electroporation Therapy in Cancer Treatment
A study on electroporation therapy for head and neck cancer using bleomycin suggested its effectiveness in enhancing drug uptake and cancer cell killing (Hofmann et al., 1999).
Mécanisme D'action
Target of Action
Epilincomycin, like other macrolide antibiotics, primarily targets the 23S ribosomal RNA of bacteria . This RNA is a component of the 50S subunit of the bacterial ribosome, which plays a crucial role in protein synthesis .
Mode of Action
This compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA . This binding prevents the elongation of the amino acid sequence during protein synthesis, effectively halting the process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting this pathway, this compound prevents the bacteria from producing essential proteins, leading to a halt in growth and replication .
Pharmacokinetics
It is known that the compound’s antibacterial activities are enhanced by certain modifications at the c-7 position
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication. By preventing protein synthesis, this compound disrupts essential cellular processes in bacteria, leading to their eventual death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain bacterial strains with point mutations in the drug target site, or those that produce methylase via the erm gene or efflux pump via the mef gene, can resist the action of this compound
Analyse Biochimique
Biochemical Properties
Epilincomycin plays a significant role in biochemical reactions. It interacts with the 50S ribosomal subunit of bacteria, inhibiting peptidyl transferase . This interaction disrupts protein synthesis, which is crucial for the survival and function of the bacteria .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of protein synthesis. By binding to the 50S ribosomal subunit, it prevents the formation of new proteins, which can disrupt various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the 50S ribosomal subunit of bacteria. This binding inhibits the action of peptidyl transferase, an enzyme crucial for protein synthesis. The inhibition of this enzyme leads to a disruption in protein synthesis, which can result in changes in gene expression .
Propriétés
IUPAC Name |
(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMVQQUTAEWLP-AWPVFWJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17017-22-0 | |
| Record name | 7-Epilincomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPILINCOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C68Y244DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Epilincomycin affect nerve signal transmission at the neuromuscular junction?
A1: this compound, similar to other lincosamide antibiotics, acts as an inhibitor of neuromuscular transmission. [] It achieves this by blocking the end-plate ion channels, which are crucial for transmitting signals from motor neurons to muscle fibers. [] This blockage leads to a reduction in the amplitude of end-plate currents (EPCs), effectively hindering muscle contraction. [] While this compound shares this mechanism with lincomycin, it exhibits a distinct characteristic: its effect on EPC amplitude is primarily due to changes in EPC quantal content, indicating a reduction in the number of neurotransmitter vesicles released. [] This is in contrast to lincomycin, where the effect is exacerbated by rapid channel block during the rising phase of the EPC. [] Additionally, this compound produces currents that decay as the sum of two exponential components, a feature also observed with other compounds like epiclindamycin and deoxylincomycin, suggesting a more complex interaction with the ion channel compared to clindamycin. []
Q2: How does the structure of this compound compare to other lincosamide antibiotics, and what are the implications for its ion channel blocking properties?
A2: The research suggests that lipid solubility, rather than stereochemical conformation, plays a more significant role in determining the ion channel blocking properties within the lincosamide series. [] While the study doesn't delve into the specific structural differences between this compound and other lincosamides, it highlights that the unblocking rate constants for the lincomycin stereoisomers (including this compound) are larger than those for the clindamycin stereoisomers. [] This difference in unblocking rates, likely influenced by their lipid solubility, suggests that this compound might dissociate from the end-plate ion channels more rapidly compared to clindamycin. [] Further research exploring the precise structural features contributing to this compound's lipid solubility would provide a more comprehensive understanding of its unique interaction with ion channels.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




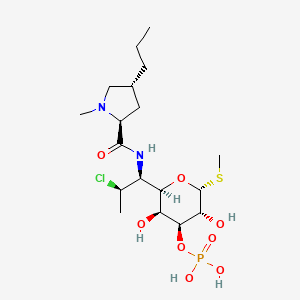

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)

